molecular formula C12H14O3 B2518057 Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate CAS No. 1798747-54-2

Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate

Cat. No.: B2518057
CAS No.: 1798747-54-2
M. Wt: 206.241
InChI Key: HWUHVOZHPLPUPT-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique cyclobutane ring structure, which is substituted with a hydroxyphenyl group and a carboxylate ester group. The molecular formula of this compound is C12H14O3, and it has a molecular weight of 206.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 4-hydroxyphenylacetic acid derivatives with suitable cyclobutane precursors in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods also emphasize the importance of safety and environmental considerations, such as the use of green solvents and waste minimization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The cyclobutane ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methoxyphenyl)cyclobutane-1-carboxylate
  • Methyl 3-(4-chlorophenyl)cyclobutane-1-carboxylate
  • Methyl 3-(4-nitrophenyl)cyclobutane-1-carboxylate

Uniqueness

Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and biological activity. This hydroxy group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry. Additionally, the hydroxy group contributes to the compound’s potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-12(14)10-6-9(7-10)8-2-4-11(13)5-3-8/h2-5,9-10,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUHVOZHPLPUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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